molecular formula C19H25FN2 B14232143 N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine CAS No. 627521-30-6

N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine

Cat. No.: B14232143
CAS No.: 627521-30-6
M. Wt: 300.4 g/mol
InChI Key: JJPIZWPWZWWMIQ-UHFFFAOYSA-N
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Description

N’-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine is an organic compound with a complex structure that includes both fluorophenyl and phenylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method involves the reaction of 2-fluorophenylacetic acid with ethylenediamine under controlled conditions to form the intermediate product. This intermediate is then reacted with 3-phenylpropylamine to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N’-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenylacetic acid: A precursor in the synthesis of N’-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine.

    3-Phenylpropylamine: Another precursor used in the synthesis of the compound.

    N-ethyl-N’-[2-(ethylamino)ethyl]ethane-1,2-diamine: A structurally similar compound with different functional groups.

Uniqueness

N’-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine is unique due to its specific combination of fluorophenyl and phenylpropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired .

Properties

CAS No.

627521-30-6

Molecular Formula

C19H25FN2

Molecular Weight

300.4 g/mol

IUPAC Name

N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine

InChI

InChI=1S/C19H25FN2/c20-19-11-5-4-10-18(19)12-14-22-16-15-21-13-6-9-17-7-2-1-3-8-17/h1-5,7-8,10-11,21-22H,6,9,12-16H2

InChI Key

JJPIZWPWZWWMIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNCCNCCC2=CC=CC=C2F

Origin of Product

United States

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